N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea
Description
N-Cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea (CAS: 93004-68-3) is a substituted urea derivative characterized by a cyclohexyl group and a highly hydroxylated ethyl moiety. Its structure includes a central urea linkage (-NH-CO-NH-) flanked by a hydrophobic cyclohexyl substituent and a hydrophilic 2-hydroxy-1,1-bis(hydroxymethyl)ethyl group.
Properties
IUPAC Name |
1-cyclohexyl-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h9,14-16H,1-8H2,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAGANNDZFEDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea typically involves the reaction of cyclohexylamine with a suitable urea derivative. One common method is the reaction of cyclohexylamine with N,N’-bis(hydroxymethyl)urea under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea involves its interaction with specific molecular targets. The hydroxyl groups and urea moiety can form hydrogen bonds with various biomolecules, influencing their activity and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Derivatives
Hydroxyurea Derivatives
describes structurally related hydroxyureas, such as:
- Compound 1 : N-Benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-4-methylpentanamide.
- Compound 2 : N-Cyclohexanemethyl-2-(N'-methyl-N'-hydroxyureido)-D-2-phenylethamide.
Key Differences :
- Chirality : Compound 2 employs a D-phenylglycine backbone, whereas the target compound’s hydroxylated ethyl group lacks stereocenters, suggesting differences in enantioselective interactions .
Cyclohexyl-Containing Ureas
- N,N''-(Methylenedi-4,1-phenylene)bis N'-cyclohexyl-Urea (CAS: 58890-25-8) : This bis-urea derivative features a rigid methylenediphenylene spacer, enhancing thermal stability compared to the flexible hydroxymethyl-rich structure of the target compound. Such rigidity is advantageous in polymer or supramolecular chemistry .
Hydrophilic Urea Derivatives
- 3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea (CAS: 110139-77-0): With multiple hydroxyethyl groups, this compound exhibits higher hydrophilicity than the target molecule, likely enhancing aqueous solubility but reducing membrane permeability .
Comparative Data Table
Biological Activity
N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings. The compound is known for its structural characteristics that may contribute to various biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 100588
The urea group is significant in many biological activities, particularly in pharmacology and biochemistry.
The biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can neutralize free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Compounds with similar urea structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Research indicates that derivatives of urea compounds can show antibacterial activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities from Related Urea Compounds
In Vitro Studies
In vitro studies have shown that compounds with similar structures to this compound can inhibit the growth of various bacterial strains. For example, derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
